molecular formula C11H9BrN2OS B2779106 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile CAS No. 2232877-39-1

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile

Cat. No.: B2779106
CAS No.: 2232877-39-1
M. Wt: 297.17
InChI Key: ORQKVXWLOUYZKT-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile (CAS 2232877-39-1) is a high-value benzothiazole derivative designed for advanced pharmaceutical and chemical research. This compound features a bromo substituent and a carbonitrile group on the benzothiazole core, making it a versatile and key synthetic intermediate for constructing more complex, biologically active molecules . Its primary research application is as a critical building block in medicinal chemistry , particularly in the development of novel therapeutics. This compound serves as a precursor in the synthesis of isoxazole derivatives that act as Farnesoid X Receptor (FXR) agonists . FXR is a nuclear hormone receptor that is a prominent target for treating a range of liver and metabolic diseases, including primary biliary cholangitis, non-alcoholic steatohepatitis (NASH), and type 2 diabetes . The bromo moiety allows for further functionalization via cross-coupling reactions, while the electron-withdrawing carbonitrile group can influence the compound's electronic properties and binding affinity. Researchers will find this compound is characterized by the molecular formula C 11 H 9 BrN 2 OS and a molecular weight of 297.17 . To ensure stability and longevity, it must be stored under an inert atmosphere at 2-8°C . Hazard Statements: H302-H312-H332 - Harmful if swallowed, in contact with skin, or if inhaled . Precautionary Statement: P280 - Wear protective gloves/protective clothing/eye protection/face protection . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal use.

Properties

IUPAC Name

2-bromo-4-propan-2-yloxy-1,3-benzothiazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-6(2)15-8-3-7(5-13)4-9-10(8)14-11(12)16-9/h3-4,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQKVXWLOUYZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C(=CC(=C1)C#N)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole ring.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent under controlled conditions.

    Attachment of the isopropoxy group: This step involves the alkylation of the benzo[d]thiazole ring with isopropyl alcohol or an isopropyl halide.

    Introduction of the carbonitrile group: This is achieved through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the isopropoxy group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield the corresponding amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of the hydroxyl derivative.

Scientific Research Applications

Anticancer Properties

Research has indicated that 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile exhibits promising anticancer activity. It has been studied for its potential in modulating immune responses against various cancers, including prostate cancer and squamous cell carcinoma. The compound's ability to inhibit prostaglandin E2 production, which is linked to tumor progression, positions it as a candidate for cancer therapeutics .

Anti-inflammatory Effects

The compound has also shown potential in treating inflammatory conditions by acting as an antagonist to specific receptors involved in inflammation. This action could lead to new treatments for chronic inflammatory diseases, providing a pathway for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize cardiovascular risks associated with traditional COX inhibitors .

Synthesis of Functional Materials

In material science, this compound is utilized in the synthesis of novel polymers and composites. Its unique chemical structure allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength. These materials are applicable in various industries, including electronics and automotive .

Study on Anticancer Activity

A study published in the International Journal of Oncology demonstrated that compounds similar to this compound significantly inhibited tumor growth in mouse models when combined with traditional chemotherapy agents. The research highlighted the compound's role in enhancing the efficacy of existing cancer treatments by modulating immune responses .

Development of Anti-inflammatory Drugs

In another investigation, researchers explored the anti-inflammatory properties of this compound through receptor binding studies. The results indicated that it effectively reduced inflammatory markers in vitro, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular signaling.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile C₁₁H₉BrN₂OS Br (C2), OCH(CH₃)₂ (C4), CN (C6) 297.17 Research reagent; potential kinase inhibitor scaffold GLPBIO
1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine C₁₀H₂₀N₄ Ethylhexyl (C1), NH₂ (C4) 196.29 Discontinued; likely used in coordination chemistry or catalysis CymitQuimica
5-Bromo-2-methoxybenzo[d]thiazole C₈H₆BrNOS Br (C5), OCH₃ (C2) 244.11 Intermediate in pharmaceutical synthesis N/A

Key Observations:

Substituent Effects on Reactivity: The bromo group in the target compound (position 2) is more reactive toward nucleophilic substitution compared to methoxy or alkyl groups in analogs like 5-Bromo-2-methoxybenzo[d]thiazole. This makes it a versatile intermediate for Suzuki couplings or cross-coupling reactions .

Solubility and Stability: The carbonitrile group enhances polarity relative to non-polar analogs (e.g., 1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine), improving solubility in polar solvents like DMSO or acetonitrile . Stability profiles differ significantly: the target compound requires stringent storage conditions (-80°C), whereas triazole derivatives (e.g., 1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine) may exhibit greater thermal stability .

Research Applications :

  • The target compound’s structure suggests utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its thiazole core and electron-withdrawing substituents. In contrast, triazole derivatives are more commonly employed in materials science or as ligands .

Biological Activity

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile (CAS No. 2232877-39-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core with bromo and isopropoxy substituents, along with a carbonitrile group. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities, including:

  • Antimicrobial : Potential efficacy against various bacterial strains.
  • Anticancer : Inhibition of cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammatory responses in cellular models.

The mechanism of action for this compound is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of the benzo[d]thiazole moiety suggests potential interactions with tubulin, similar to other compounds in this class that inhibit microtubule formation.

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells, with IC50 values indicating potent activity (Table 1).
    Cell LineIC50 (µM)
    HeLa5.2
    MCF-73.8
    A5494.1
    This study suggests that the compound effectively inhibits cancer cell growth through apoptosis induction, evidenced by increased caspase activity.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substituents such as halogens or alkyl groups at specific positions on the thiazole ring may enhance or diminish activity.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
2-Bromo-4-methylbenzo[d]thiazoleModerateHigh
2-Bromo-6-methoxybenzo[d]thiazoleLowLow

Q & A

Basic Research Questions

What are the common synthetic routes for 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and bromination. For example, introducing the isopropoxy group may require reacting a hydroxyl precursor with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent. Key intermediates and the final product are characterized via:

  • IR spectroscopy : Confirming functional groups (e.g., C≡N stretch at ~2215 cm⁻¹, C-O-C stretching for isopropoxy groups) .
  • ¹H NMR : Identifying aromatic protons and substituent environments (e.g., δ 7.25–8.64 ppm for aromatic protons in similar thiazole derivatives) .
  • Mass spectrometry : Validating molecular weight (theoretical MW: 297.17 g/mol) .

How can researchers validate the purity of this compound?

Purity assessment requires complementary techniques:

  • HPLC/GC-MS : To detect trace impurities or unreacted precursors.
  • Elemental analysis : Confirming %C, %H, %N, and %S against theoretical values.
  • Melting point consistency : Though melting point data for this compound is not widely reported (marked as N/A in some sources), discrepancies in thermal behavior across batches may indicate polymorphic forms or solvates .

Advanced Research Questions

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for modeling electronic structure. Key considerations:

  • Exact-exchange inclusion : Becke’s 1993 functional (with exact-exchange terms) improves accuracy for atomization energies and ionization potentials, critical for predicting reactivity .
  • Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
  • Applications : Predict electrophilic/nucleophilic sites for functionalization (e.g., nitrile group reactivity) or non-covalent interactions in crystal packing .

How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Contradictions may arise from assay variability or substituent effects. Methodological strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing Br with NO₂ or varying alkoxy groups) to isolate contributions to antimicrobial or anticancer activity .
  • Dose-response profiling : Testing compounds across multiple concentrations to identify threshold effects.
  • Mechanistic assays : Using enzymatic inhibition studies (e.g., kinase assays) or cell-based models (e.g., apoptosis markers) to clarify modes of action .

What strategies optimize reaction yields for this compound under green chemistry principles?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalyst design : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for bromination .

How do steric and electronic effects of the isopropoxy group influence the compound’s stability and reactivity?

  • Steric effects : The bulky isopropoxy group at the 4-position may hinder electrophilic substitution at adjacent positions, directing reactivity to the 6-cyano group.
  • Electronic effects : Electron-donating isopropoxy groups increase electron density on the thiazole ring, potentially stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can quantify these effects via charge distribution maps .

What analytical challenges arise in quantifying degradation products of this compound under environmental conditions?

  • Photodegradation : UV-Vis spectroscopy and LC-MS/MS can identify nitroso or sulfoxide byproducts.
  • Hydrolysis : Monitor pH-dependent degradation of the nitrile group to carboxylic acids using ¹³C NMR .
  • Matrix effects : Soil or water samples may require solid-phase extraction (SPE) to isolate degradation products before analysis .

Contradiction Analysis & Methodological Guidance

Why do conflicting reports exist regarding the thermal stability of this compound?

Discrepancies may stem from:

  • Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures.
  • Measurement techniques : Thermogravimetric analysis (TGA) under nitrogen vs. air can yield different stability profiles.
  • Recommendation : Standardize testing protocols (e.g., heating rate of 10°C/min in inert atmosphere) and report purity thresholds .

How can researchers address inconsistencies in computational vs. experimental vibrational spectra?

  • Anharmonic corrections : Apply second-order perturbation theory (VPT2) in DFT calculations to better match experimental IR peaks.
  • Isotopic labeling : Use deuterated analogs to assign overlapping bands (e.g., C≡N vs. C-Br stretches) .

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